3-[(cyclohexylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
3-[(Cyclohexylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound that features a benzamide core with a cyclohexylcarbonyl group and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cyclohexylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group is introduced through an acylation reaction using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the tetrahydrofuran-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or tetrahydrofuran derivatives.
Scientific Research Applications
3-[(Cyclohexylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-[(cyclohexylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Cyclohexylcarbonyl Compounds: Compounds with cyclohexylcarbonyl groups attached to different cores.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran groups attached to various cores.
Uniqueness
3-[(Cyclohexylcarbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(20-13-17-10-5-11-24-17)15-8-4-9-16(12-15)21-19(23)14-6-2-1-3-7-14/h4,8-9,12,14,17H,1-3,5-7,10-11,13H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFKXSAAONSHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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